EB 1053
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Overview
Description
EB-1053, also known as 3-(1-pyrrolidinyl)-1-hydroxypropylidene-1,1-bisphosphonic acid, is a bisphosphonate compound. Bisphosphonates are a class of drugs that prevent the loss of bone density and are commonly used to treat osteoporosis and similar diseases. EB-1053 is a potent inhibitor of farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other isoprenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EB-1053 involves the reaction of 3-(1-pyrrolidinyl)-1-hydroxypropylidene with phosphonic acid. The reaction typically occurs under controlled conditions to ensure the correct formation of the bisphosphonate structure. The process involves:
Starting Materials: 3-(1-pyrrolidinyl)-1-hydroxypropylidene and phosphonic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 80-100°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of EB-1053 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: The product undergoes rigorous purification and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
EB-1053 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the bisphosphonate structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the pyrrolidinyl group, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of EB-1053. These derivatives can have different biological activities and potential therapeutic applications .
Scientific Research Applications
EB-1053 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of bisphosphonates and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes, particularly those involving the mevalonate pathway.
Medicine: Explored for its potential in treating diseases related to bone density, such as osteoporosis and Paget’s disease. .
Industry: Used in the development of new bisphosphonate drugs and as a reference compound in quality control.
Mechanism of Action
EB-1053 exerts its effects by inhibiting farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This inhibition disrupts the biosynthesis of cholesterol and other isoprenoids, leading to reduced bone resorption and potential anti-tumor effects. The molecular targets include osteoclasts, the cells responsible for bone resorption, and various cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
Pamidronate: Another bisphosphonate used to treat bone diseases. It is less potent than EB-1053 in inhibiting bone resorption.
Alendronate: A widely used bisphosphonate for osteoporosis treatment. It has a different side chain structure compared to EB-1053.
Zoledronate: A highly potent bisphosphonate with a different mechanism of action, primarily used in cancer-related bone diseases
Uniqueness of EB-1053
EB-1053 is unique due to its high potency in inhibiting farnesyl diphosphate synthase and its potential anti-tumor properties. Its specific structure allows for effective binding to the enzyme, making it a valuable compound in both medical and scientific research .
Properties
Molecular Formula |
C7H17NO7P2 |
---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphono-3-pyrrolidin-1-ylpropyl)phosphonic acid |
InChI |
InChI=1S/C7H17NO7P2/c9-7(16(10,11)12,17(13,14)15)3-6-8-4-1-2-5-8/h9H,1-6H2,(H2,10,11,12)(H2,13,14,15) |
InChI Key |
PMXAPNNYCFBALB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Synonyms |
disodium 1-hydroxy-3-(1-pyrrolidinyl)propylidene-1,1-bisphosphonate EB 1053 EB-1053 Phosphonic acid, (1-hydroxy-3-(1-pyrrolidinyl)propylidene)bis-, disodium salt |
Origin of Product |
United States |
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